![molecular formula C8H14ClNS B3146899 (Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride CAS No. 610309-78-9](/img/structure/B3146899.png)

(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalytic Applications

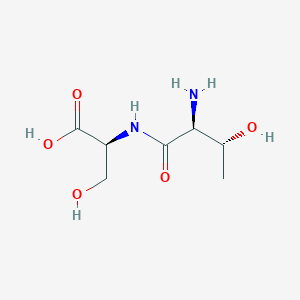

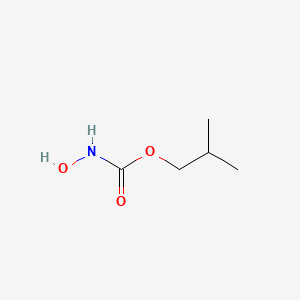

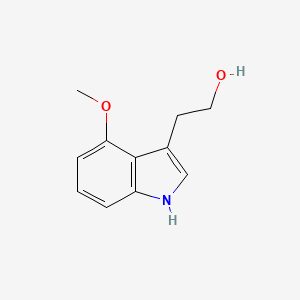

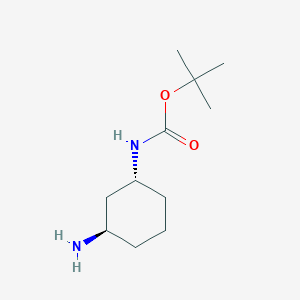

Thiamine Hydrochloride as an Organocatalyst Thiamine hydrochloride, closely related to N-(Thien-2-ylmethyl)propan-2-amine hydrochloride, demonstrates promising applications as a recyclable organocatalyst. It facilitates the N-tert-butyloxycarbonylation of amines, a process vital for the chemoselective protection of amino groups in various compounds. This method is particularly noted for its high efficiency, eco-friendliness, and applicability to a diverse range of amines, including aliphatic, aryl, heteroaryl amines, and chiral amino alcohols. The stability, economical nature, and environmentally friendly characteristics of thiamine hydrochloride underscore its utility in catalytic applications (Ingale et al., 2021).

Chemical Synthesis

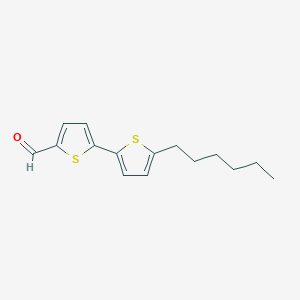

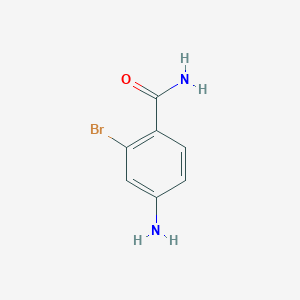

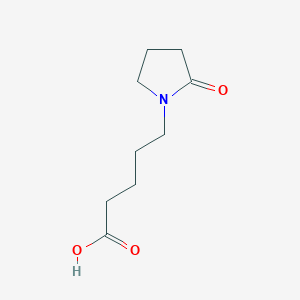

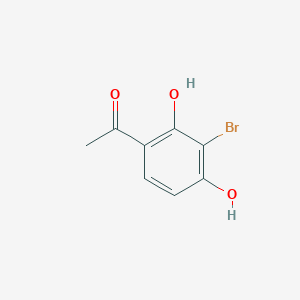

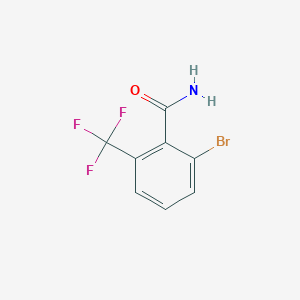

Efficient Amide Synthesis A boronic acid derivative, closely resembling N-(Thien-2-ylmethyl)propan-2-amine hydrochloride, has been utilized as a potent catalyst for the synthesis of amides from carboxylic acids and amines. This process is notable for its room-temperature operation and the wide substrate range it accommodates, including challenging aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, alongside primary, secondary, and functionalized amines. The method's efficacy is further highlighted by its successful application in coupling N-Boc-protected amino acids with minimal racemization, an essential feature for peptide synthesis (El Dine et al., 2015).

Material Synthesis and Characterization

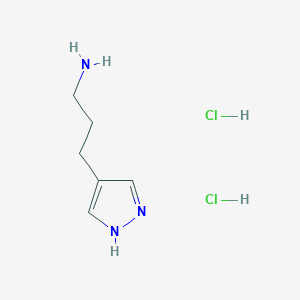

Synthesis and Characterization of Complexes N-(Thien-2-ylmethyl)propan-2-amine hydrochloride and its derivatives have been instrumental in synthesizing and characterizing various metal complexes. Research has delved into the synthesis, characterization, and theoretical comparison of novel compounds, including those with Cu(II), Ni(II), and Fe(II) complexes. These studies are pivotal in understanding the structural properties, coordination behavior, and potential applications of such complexes in various scientific domains (Sancak et al., 2007).

Unsymmetrical Tripodal Amines and Their Complexes The synthesis of unsymmetrical tripodal amines and their applications in forming metal complexes have been extensively studied. These amines have been utilized to form mononuclear complexes with various geometries and properties, opening avenues for targeted synthesis and applications in material science. The variation in arm lengths of the ligands and metal ions significantly influences the formation and structure of these complexes, highlighting the intricate interplay between molecular structure and material properties (Keypour et al., 2017).

Mécanisme D'action

Target of Action

The primary target of (propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride, also known as Thiopropamine, is likely the norepinephrine-dopamine reuptake system . This system plays a crucial role in regulating mood and behavior, and its inhibition can lead to increased levels of norepinephrine and dopamine in the synaptic cleft, potentially leading to stimulant effects .

Mode of Action

Thiopropamine acts as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, enhancing neurotransmission and leading to stimulant effects .

Biochemical Pathways

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by CYP2C in the liver, transforming them into an inactive derivative, 1-(Thiophen-2-yl)-2-propan-2-one , which is a phenylacetone derivative .

Result of Action

The result of Thiopropamine’s action is an increase in the levels of norepinephrine and dopamine in the synaptic cleft, leading to enhanced neurotransmission . This can result in stimulant effects, similar to those of amphetamine, but with around one third the potency .

Action Environment

The action of Thiopropamine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Furthermore, the presence of other substances, such as inhibitors or inducers of CYP2C, could potentially affect the metabolism and therefore the action of Thiopropamine .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS.ClH/c1-7(2)9-6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUMRSGETULSIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)

amine hydrochloride](/img/structure/B3146898.png)

![Methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B3146904.png)